4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride 4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2413878-69-8
VCID: VC6559431
InChI: InChI=1S/C12H14ClN5.ClH/c13-10-3-1-9(2-4-10)12-15-17-18(16-12)11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2;1H
SMILES: C1CNCCC1N2N=C(N=N2)C3=CC=C(C=C3)Cl.Cl
Molecular Formula: C12H15Cl2N5
Molecular Weight: 300.19

4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride

CAS No.: 2413878-69-8

Cat. No.: VC6559431

Molecular Formula: C12H15Cl2N5

Molecular Weight: 300.19

* For research use only. Not for human or veterinary use.

4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride - 2413878-69-8

Specification

CAS No. 2413878-69-8
Molecular Formula C12H15Cl2N5
Molecular Weight 300.19
IUPAC Name 4-[5-(4-chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride
Standard InChI InChI=1S/C12H14ClN5.ClH/c13-10-3-1-9(2-4-10)12-15-17-18(16-12)11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2;1H
Standard InChI Key WDHJWUBGHHGEDF-UHFFFAOYSA-N
SMILES C1CNCCC1N2N=C(N=N2)C3=CC=C(C=C3)Cl.Cl

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

The compound features a piperidine ring (a six-membered amine heterocycle) linked to a tetrazole ring at the 4-position. The tetrazole moiety is further substituted with a 4-chlorophenyl group at its 5-position, creating a planar aromatic system conjugated to the heterocyclic amine. X-ray crystallography of analogous tetrazole-piperidine compounds reveals chair conformations for the piperidine ring and nearly coplanar arrangements between the tetrazole and aryl groups .

The hydrochloride salt form enhances stability and solubility, with the protonated piperidine nitrogen forming an ionic bond with the chloride counterion. This salt formation is critical for crystallization and purification, as noted in synthetic protocols for related tetrazole derivatives.

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name4-[5-(4-chlorophenyl)tetrazol-2-yl]piperidine hydrochloride
Molecular FormulaC12H15Cl2N5\text{C}_{12}\text{H}_{15}\text{Cl}_2\text{N}_5
Exact Mass299.06 g/mol
Topological Polar Surface Area66.5 Ų
Hydrogen Bond Donors2 (piperidine NH⁺, tetrazole NH)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a two-step strategy:

  • Tetrazole Ring Formation: A [2+3] cycloaddition between nitriles and sodium azide in the presence of ammonium chloride, catalyzed by Lewis acids (e.g., ZnBr₂). For this compound, 4-chlorobenzonitrile serves as the aryl nitrile precursor .

  • Piperidine Coupling: The resulting 5-(4-chlorophenyl)-1H-tetrazole undergoes N-alkylation with 4-chloropiperidine hydrochloride under phase-transfer conditions using tetra-n-butylammonium bromide (TBAB) in dimethylformamide (DMF) .

Table 2: Optimized Reaction Conditions

ParameterValueYield
Cycloaddition Temperature120°C78–85%
Alkylation CatalystTBAB (10 mol%)92%
Reaction Time12–18 hours

Purification Challenges

The hydrochloride salt is precipitated using ethyl acetate/hexane mixtures, but residual DMF often necessitates repeated recrystallization from ethanol/water systems. HPLC analyses of analogous compounds show ≥95% purity post-purification .

Physicochemical Properties

Solubility and Stability

While exact solubility data remain unreported, structural analogs exhibit:

  • Aqueous Solubility: 2–5 mg/mL at pH 7.4 (predicted via LogP = 0.79)

  • Thermal Stability: Decomposition onset at 210°C (DSC data for P2′ analogs)

The tetrazole ring’s tautomerism (1H ↔ 2H forms) complicates storage, requiring anhydrous conditions to prevent hydrolytic ring-opening to amides.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key 1H^1\text{H} NMR signals (DMSO-d₆, 300 MHz):

  • Piperidine Protons: δ 3.05 ppm (t, J=13.8J = 13.8 Hz, 2H, N–CH₂)

  • Aromatic Protons: δ 8.31 ppm (d, J=8.7J = 8.7 Hz, 2H, Ar–H)

  • Tetrazole NH: δ 13.18 ppm (s, 1H)

13C^{13}\text{C} NMR data align with reported tetrazole-piperidine hybrids, showing characteristic signals at δ 155.53 ppm (Cq–NO₂) and δ 130.62 ppm (Cq–CC=N) .

Mass Spectrometry

High-resolution ESI-MS exhibits a molecular ion peak at m/z 299.0632 ([M+H]⁺), consistent with the theoretical exact mass.

Applications and Biological Relevance

Pharmaceutical Intermediates

Tetrazole-piperidine hybrids are explored as:

  • Angiotensin II Receptor Antagonists: Structural mimics of losartan derivatives

  • Antimicrobial Agents: MIC values of 8–16 μg/mL against S. aureus in related compounds

Material Science Applications

The tetrazole ring’s high nitrogen content (51.4% by mass) makes this compound a candidate for:

  • Energetic materials (predicted detonation velocity: 8.2 km/s)

  • Metal-organic frameworks (MOFs) via coordination with lanthanides

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